2-Ethyl-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one
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Overview
Description
2-Ethyl-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one is a complex organic compound belonging to the imidazoquinoline family. This compound features a fused imidazole and quinoline ring system, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted anilines with diketones under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to promote cyclization.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use alkyl halides and strong bases like sodium hydride (NaH).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and various substituted imidazoquinolines, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its biological activity has been studied for potential therapeutic uses, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Ethyl-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Imidazo[4,5-b]quinoline
1-Methyl-2-ethyl-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one
2-Methyl-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-ethyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-9-one |
InChI |
InChI=1S/C12H12N2O/c1-2-11-13-9-5-3-4-8-10(15)6-7-14(11)12(8)9/h3-5H,2,6-7H2,1H3 |
InChI Key |
LMGXFIUUWWIBFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC3=C2N1CCC3=O |
Origin of Product |
United States |
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